(3S,4S)-3-amino-4-acetoxy-azetidin-2-one

β-Lactam antibiotics Monobactam synthesis Absolute configuration determination

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one (CAS 123275-93-8, MW 144.13 g/mol, C₅H₈N₂O₃) is an optically active, cis-configured, monocyclic β-lactam bearing both a free 3-amino group and a reactive 4-acetoxy leaving group on the azetidin-2-one core. Its synthetic utility stems from the synergistic combination of two functional handles on a rigid, enantiomerically defined four-membered ring scaffold—a structural motif whose absolute stereochemistry has been unequivocally established by X-ray crystallographic analysis and chemically correlated to a key intermediate in the industrial synthesis of the monobactam antibiotic Aztreonam.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Cat. No. B8528910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-amino-4-acetoxy-azetidin-2-one
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(=O)N1)N
InChIInChI=1S/C5H8N2O3/c1-2(8)10-5-3(6)4(9)7-5/h3,5H,6H2,1H3,(H,7,9)/t3-,5+/m1/s1
InChIKeyKTIXRADTIPRGDB-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S,4S)-3-Amino-4-acetoxy-azetidin-2-one Matters as a Chiral β-Lactam Building Block


(3S,4S)-3-amino-4-acetoxy-azetidin-2-one (CAS 123275-93-8, MW 144.13 g/mol, C₅H₈N₂O₃) is an optically active, cis-configured, monocyclic β-lactam bearing both a free 3-amino group and a reactive 4-acetoxy leaving group on the azetidin-2-one core [1]. Its synthetic utility stems from the synergistic combination of two functional handles on a rigid, enantiomerically defined four-membered ring scaffold—a structural motif whose absolute stereochemistry has been unequivocally established by X-ray crystallographic analysis [2] and chemically correlated to a key intermediate in the industrial synthesis of the monobactam antibiotic Aztreonam [3]. This compound serves as a versatile chiral synthon for the construction of 3,4-disubstituted β-lactams, carbapenem precursors, and cysteine protease inhibitor scaffolds [4].

Why Generic Substitution Fails for (3S,4S)-3-Amino-4-acetoxy-azetidin-2-one: The Confluence of Two Chiral Centers and Orthogonal Functional Handles


Procurement interchangeability among 4-acetoxy-azetidin-2-one congeners collapses under the simultaneous demands of (i) enantiopurity at two contiguous stereocenters (C-3 and C-4), (ii) the presence of a free 3-amino nucleophile alongside a 4-acetoxy electrophilic leaving group, and (iii) compatibility with downstream stereoretentive transformations. The (3S,4S) diastereomer is specifically required for elaboration to the antibiotic Aztreonam via Baeyer-Villiger oxidation followed by sulfonation—a pathway that fails with the (3R,4R) enantiomer or the (3S,4R) diastereomer [1]. Furthermore, the 4-acetoxy moiety participates in stereospecific nucleophilic displacement reactions whose stereochemical outcome is governed by the C-3 substituent configuration, meaning that 3-deamino or 3-acylamino-protected analogs (e.g., 4-acetoxy-3-phthalimido-azetidin-2-one) cannot replicate the same C–C and C–heteroatom bond-forming repertoire without additional deprotection and stereochemical scrambling steps [2].

Quantitative Differentiation Evidence for (3S,4S)-3-Amino-4-acetoxy-azetidin-2-one vs. In-Class Analogs


Absolute Stereochemistry Proof by X-Ray Crystallography and Chemical Correlation to Aztreonam

The absolute configuration of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one has been established through two independent and mutually reinforcing methods: single-crystal X-ray diffraction analysis and chemical elaboration to a known Aztreonam intermediate. The X-ray structure confirmed the (3S,4S) stereogeometry with a monoclinic crystal system (space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) refined to R₁ = 0.053 for 2043 observed reflections [1]. In parallel, the compound was converted via Baeyer-Villiger oxidation and subsequent sulfonation into a key intermediate on the industrial Aztreonam synthetic route, thereby establishing a direct configurational link to an FDA-approved antibiotic whose bioactivity is critically dependent on the (3S,4S) absolute stereochemistry [2]. In contrast, the (3R,4R) enantiomer and (3S,4R) diastereomer cannot access this Aztreonam pathway [3].

β-Lactam antibiotics Monobactam synthesis Absolute configuration determination

Enantiospecific Synthesis via Chiral Silylimine Annelation – Stereochemical Fidelity vs. Racemic Alternatives

The (3S,4S) target compound is accessed through an enantiospecific [2+2] annelation of chiral silylimines derived from enantiopure (S)-lactaldehyde with the STABASE ester enolate, followed by sequential oxidation of the C-4 hydroxyethyl side chain and Baeyer-Villiger rearrangement to install the 4-acetoxy group [1]. This route delivers the single (3S,4S) diastereomer with complete stereochemical fidelity, as the chirality of the starting lactaldehyde is transferred without erosion through the annelation and oxidative rearrangement steps. In contrast, generic 4-acetoxy-azetidin-2-one prepared from racemic starting materials or via non-stereoselective Staudinger cycloaddition yields a mixture of up to four stereoisomers requiring costly chiral chromatographic separation or diastereomeric resolution [2]. The ruthenium-catalyzed C-4 acetoxylation approach further achieves 99% yield and 99% diastereomeric excess for the analogous (1R,3S)-configured 4-acetoxyazetidinone, demonstrating the feasibility of industrial-scale stereocontrol for this compound class [3].

Enantiospecific synthesis β-Lactam annelation Chiral building block

4-Acetoxy Leaving-Group Reactivity Enables Carbapenem and Penem Intermediate Diversification

The 4-acetoxy group of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one serves as a competent leaving group for stereospecific nucleophilic displacement, enabling the installation of carbon and heteroatom substituents at C-4 with retention of configuration at C-3. The acetoxy displacement proceeds via an acyliminium intermediate, and the reaction has been demonstrated with a broad range of nucleophiles including carbon nucleophiles (silyl enol ethers, organometallic reagents), thiols, and alcohols [1]. This reactivity profile is directly exploited in the synthesis of carbapenem and penem antibiotics, where C-4 functionalized azetidinones are key intermediates. The Eli Lilly patent family (US 4,144,232) explicitly claims 3β-amino-4-acetoxyazetidin-2-ones as the critical intermediates for preparing monocyclic β-lactam antibiotics active against β-lactamase-producing Gram-negative bacteria [2]. The Nippon Soda patent (JPH03223246) further demonstrates that the C-4 stereochemistry critically determines utility: the (4S)-acetoxy isomer is isomerized to the (4R)-acetoxy derivative for use as a carbapenem/penem intermediate, underscoring that stereochemical identity at C-4 is non-negotiable for downstream antibiotic synthesis .

Carbapenem synthesis Penem antibiotics Nucleophilic displacement

Enzymatic Kinetic Resolution Yields (3S,4S)-Configured Derivatives with >97% Enantiomeric Excess

Lipase-catalyzed kinetic resolution provides an orthogonal, sustainable route to (3S,4S)-configured 3-amino-4-acetoxy-azetidin-2-one derivatives. Using Pseudomonas cepacia lipase (PS-30) in phosphate buffer (pH 7.2, 0.2 M) at 25 °C, racemic 3-acetoxy-4-aryl-substituted azetidin-2-ones are resolved with >97% enantiomeric excess [1]. The chemoenzymatic enantioselective route developed by Martelli et al. (2022) yields both (+) and (−) enantiomers of 4-acetoxy-azetidin-2-one as separated pure enantiomers via a kinetic resolution process, which can then be elaborated to the (3S,4S)-3-amino congener through stereoretentive functionalization [2]. This contrasts sharply with classical resolution via diastereomeric salt formation, which typically requires multiple recrystallizations and achieves lower enantiomeric purity (commonly 90–95% ee) while sacrificing at least 50% of material as the undesired diastereomer.

Biocatalysis Lipase resolution Chiral β-lactam

3-Amino Group Enables Direct Derivatization into Cysteine Protease Inhibitor Scaffolds Without Protecting-Group Manipulation

The free 3-amino group of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one permits direct peptide coupling or acylation to generate 3,4-disubstituted azetidin-2-one derivatives that function as cysteine protease inhibitors. Patent US 5,959,123 (Synphar Laboratories) explicitly uses (3S,4S)-3-amino-4-acetoxy-azetidin-2-one as the starting scaffold, coupling it with N-protected amino acids (e.g., N-benzyloxycarbonyl-L-homophenylalanine) to generate compounds with excellent cysteine proteinase inhibitory activity [1]. The hydrogenolytic deprotection of (3S,4S)-3-benzyloxycarbonylamino-4-acetoxy-azetidin-2-one over 10% Pd/C at 50 psi H₂ in ethyl acetate proceeds in quantitative yield to liberate the free 3-amino compound [2]. In contrast, 3-acylamino-protected analogs (e.g., 3-phthalimido or 3-benzyloxycarbonylamino derivatives) require an additional deprotection step before they can serve as nucleophilic coupling partners, introducing an extra synthetic operation with attendant yield loss—the quantitative hydrogenolysis yield reported for the Cbz deprotection establishes a clear efficiency benchmark.

Cysteine protease inhibitors Cathepsin inhibitors β-Lactam-based drug discovery

Best-Fit Application Scenarios for (3S,4S)-3-Amino-4-acetoxy-azetidin-2-one Based on Quantitative Differentiation Evidence


Scalable Synthesis of Monobactam Antibiotics (Aztreonam and Structural Analogs)

The (3S,4S) absolute configuration is a mandatory stereochemical requirement for the Baeyer-Villiger oxidative rearrangement that converts this intermediate into the sulfonated monobactam core of Aztreonam, as demonstrated by the Andreoli–Cainelli enantiospecific synthesis route [1]. Any deviation from the (3S,4S) stereochemistry renders the material unsuitable for this pathway. The quantitative Cbz deprotection (100% yield) [2] and the well-characterized 4-acetoxy displacement chemistry [3] provide additional processing advantages. This scenario is optimal for pharmaceutical intermediate procurement where the end target is a monobactam antibiotic whose regulatory filing depends on a defined, reproducible synthetic route with established stereochemical provenance.

Diversifiable Carbapenem and Penem Key Intermediate via C-4 Functionalization

The 4-acetoxy group enables stereospecific nucleophilic displacement to introduce diverse C-4 substituents required for carbapenem side-chain variation, a transformation that has been validated in the patent literature for both Eli Lilly (US 4,144,232) and Nippon Soda (JPH03223246) antibiotic programs [3]. The (3S,4S) diastereomer offers the specific C-4 stereochemistry needed for carbapenem intermediates, as explicitly demonstrated by the Nippon Soda isomerization process where (4S)-acetoxy is converted to (4R)-acetoxy for downstream use . This scenario applies when the procurement goal is a single versatile intermediate that can feed multiple carbapenem or penem analog programs through divergent C-4 diversification.

Cysteine Protease Inhibitor Lead Optimization Using the Free 3-Amino Scaffold

The free 3-amino group enables direct peptide coupling without deprotection, a feature exploited in the Synphar Laboratories patent family (US 5,959,123) where (3S,4S)-3-amino-4-acetoxy-azetidin-2-one is coupled with N-protected amino acids to generate libraries of cysteine protease inhibitors [2]. The quantitative Cbz deprotection yield and the availability of the compound through both chiral pool synthesis [1] and lipase-catalyzed kinetic resolution (>97% ee) [4] provide orthogonal supply-chain redundancy. This scenario suits medicinal chemistry groups building structure-activity relationship (SAR) libraries around the 3-amino-β-lactam core for cathepsin or caspase inhibition.

Enantiopure Chiral Building Block for Academic and Industrial β-Lactam Methodology Development

The compound serves as a well-characterized, enantiopure template for developing new stereoselective transformations on the β-lactam scaffold. Its absolute configuration has been rigorously established by X-ray crystallography (R₁ = 0.053) [5], and it is accessible through multiple documented synthetic routes including the enantiospecific silylimine annelation [1] and enzymatic resolution [4]. The combination of a free amine and an electrophilic acetoxy leaving group makes it a uniquely functionalized substrate for reaction methodology studies. This scenario is relevant for academic laboratories and CROs that require a reliable, structurally authenticated chiral β-lactam for synthetic method development or as a reference standard for analytical method validation.

Quote Request

Request a Quote for (3S,4S)-3-amino-4-acetoxy-azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.